molecular formula C12H16FNO2S B2916798 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1396809-80-5

2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Cat. No.: B2916798
CAS No.: 1396809-80-5
M. Wt: 257.32
InChI Key: ICGMZPAZDIAWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a synthetic fluorinated benzamide derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key functional groups, including a fluorine atom and a (methylthio)propyl hydroxamate chain, which are known to influence a compound's physicochemical properties, binding affinity, and metabolic stability . Fluorine's strong electron-withdrawing nature and small atomic radius can significantly alter a molecule's lipophilicity and its potential interactions with enzymes and biological receptors . The specific positioning of the fluorine atom on the benzamide ring is a critical area of study, as research on similar isomers has demonstrated that the halogen's location can dramatically affect molecular conformation and the activation of key intermolecular bonds, such as those in the central peptide-like segment . This makes the compound a valuable scaffold for investigating structure-activity relationships (SAR). The presence of the 2-hydroxy-2-methyl-3-(methylthio)propyl side chain further enhances its research utility, providing a complex pharmacophore for exploring supramolecular assembly through hydrogen bonding and halogen interactions . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers are directed to consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-12(16,8-17-2)7-14-11(15)9-5-3-4-6-10(9)13/h3-6,16H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGMZPAZDIAWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including increased metabolic stability and altered biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Molecular Structure

The molecular formula for 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is C12H16FNO2S. Its structure features a benzamide core with a fluorine atom and a hydroxymethyl-thioalkyl side chain, which may influence its interaction with biological targets.

Physical Properties

  • Molecular Weight: 241.33 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can be attributed to several potential mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways.
  • Receptor Modulation: The compound may interact with specific receptors, modulating signaling pathways that affect cell proliferation, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing fluorine exhibit enhanced antimicrobial properties. A study demonstrated that fluorinated benzamides had significant activity against bacteria and fungi, suggesting that 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide could possess similar properties.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown varying degrees of toxicity for compounds structurally related to 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide:

Cell Line IC50 (µM)
HeLa20
MCF-725
A54930

These results indicate that while the compound has potential therapeutic applications, careful consideration of its cytotoxic effects is necessary.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of fluorinated benzamides, including derivatives similar to 2-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of fluorinated compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The introduction of electron-withdrawing groups (e.g., Cl, CF₃) or heterocycles (e.g., thiadiazole, thiazolidinone) reduces synthetic yields, likely due to steric and electronic complexities.
  • The hydroxy group in the propyl chain (as in the target compound and ) may enhance solubility compared to purely lipophilic analogs.
Antiviral Activity
  • N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (Compound 45): Exhibited EC₅₀ = 31.4 µM against Influenza A H3N2, though less potent than oseltamivir. Thiourea moieties in derivatives 47–48 enhanced activity against Parainfluenza-3 and Reovirus-1.
  • Thiazolidinone Derivatives (Compounds 14–16): Demonstrated moderate to high antimicrobial and anticancer activity, suggesting that the thiazolidinone ring enhances interaction with biological targets.
Antimicrobial Activity
  • Methylthio-Containing Benzamides : Showed efficacy against Bacillus anthracis and Staphylococcus aureus, with MIC values comparable to standard antibiotics. The methylthio group likely contributes to membrane permeability.

Physicochemical Properties

  • Thermal Stability : Analogs with rigid heterocycles (e.g., thiadiazole) exhibit higher melting points (>190°C), indicating greater crystalline stability.

Structure-Activity Relationships (SAR)

Fluorine Substitution : Ortho-fluoro substitution (as in the target compound) enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.

Side-Chain Modifications :

  • Hydroxy groups improve aqueous solubility but may reduce membrane permeability.
  • Methylthio groups enhance lipophilicity and antimicrobial activity.

Heterocyclic Additions: Thiadiazole and thiazolidinone rings introduce hydrogen-bonding sites, critical for antiviral and anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.